molecular formula C8H9I B3049051 1-Ethyl-3-iodobenzene CAS No. 19164-77-3

1-Ethyl-3-iodobenzene

Cat. No. B3049051
CAS RN: 19164-77-3
M. Wt: 232.06 g/mol
InChI Key: XSMZGZMBNXKCBW-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodobenzene is a chemical compound with the molecular formula C8H9I . It has an average mass of 232.061 Da and a monoisotopic mass of 231.974884 Da .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-iodobenzene consists of an iodine atom attached to the third carbon of a benzene ring, which also has an ethyl group attached to the first carbon . The InChI representation of the molecule is InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 .

Scientific Research Applications

Synthesis of Quinolines Ethyl 3-quinolinecarboxylates were synthesized from Baylis–Hillman acetates via an oxidative cyclization reaction. This process involved the generation of an N-tosylamidyl radical from the rearranged tosylamide derivatives, utilizing iodobenzene diacetate and iodine (Kim, Chung, & Im, 2002).

Supramolecular Templates 1,3,5-Triethylbenzenes have been widely used as supramolecular templates to organize molecular-recognition elements. The steric-gearing effect of these templates is believed to direct binding elements towards the same face of the central ring, thus increasing binding affinity (Wang & Hof, 2012).

Synthesis of Ethynylbenzenes The condensation of o-substituted iodobenzenes with ethyl 2-methyl-3-butyn-2-yl acetacetal followed by hydrolysis and subsequent alkaline cleavage led to the formation of ethynylarenes. Aryl iodides with electron-acceptor groups in the o-position of the benzene ring were more reactive in this acetylenic condensation (Moroz & Shvartstaerg, 1973).

Palladium-Catalyzed Carbonylative Coupling Palladium-catalyzed carbonylative coupling of iodobenzene and 2-methyl-3-butyn-2-ol under biphasic conditions was studied, leading to the formation of furanones. This study highlights the use of iodobenzene in catalytic reactions (Kiji, Okano, Kimura, & Saiki, 1998).

Palladium-Catalyzed Aminocarbonylation Ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran, derived from hemicellulose-based solvents, were used in palladium-catalyzed aminocarbonylation reactions. Iodobenzene and morpholine were employed in these reactions, demonstrating the versatility of iodobenzene derivatives in catalytic processes (Uzunlu, Pongrácz, Kollár, & Takács, 2023).

Mechanism of Action

Target of Action

1-Ethyl-3-iodobenzene, similar to other aryl iodides, primarily targets alkenes in organic reactions . The compound interacts with alkenes through a process known as electroreductive deuteroarylation , which is a type of nucleophilic aromatic substitution .

Mode of Action

The mode of action of 1-Ethyl-3-iodobenzene involves the generation of aryl radicals . This is facilitated by an organo-mediator, which assists in the cleavage of the C–I bonds in aryl iodides . The organo-mediator controls the chemoselectivity of the reaction and avoids side reactions of competitive substrate deuteration . This process is theoretically supported by CV experiments and DFT calculations .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-3-iodobenzene involve the deuteroarylation of alkenes and aryl iodides . The compound provides a series of mono-deuterated alkylarenes with excellent deuterium incorporation through two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .

Pharmacokinetics

It’s known that the compound has a low gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2C9 . The compound has a log P value of 3.4, indicating its lipophilicity .

Result of Action

The result of the action of 1-Ethyl-3-iodobenzene is the formation of mono-deuterated alkylarenes . These compounds are important in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .

Safety and Hazards

While specific safety and hazard data for 1-Ethyl-3-iodobenzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding contact with skin and eyes, not ingesting the substance, and using it only in well-ventilated areas .

properties

IUPAC Name

1-ethyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZGZMBNXKCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561386
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-iodobenzene

CAS RN

19164-77-3
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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